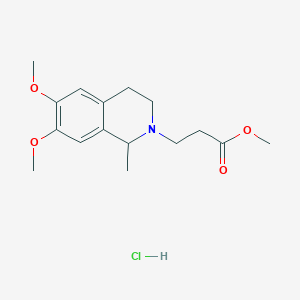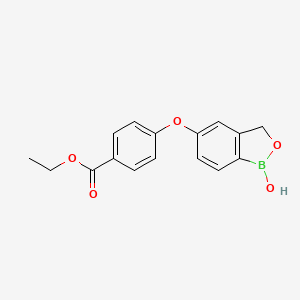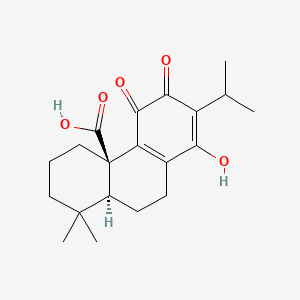
Royleanonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Royleanonic acid is a naturally occurring diterpenoid compound, first isolated from the roots of Inula royleana in 1945. It possesses a characteristic 11,14-para benzoquinone 12-hydroxy abietane skeleton. This compound has garnered significant attention due to its various pharmacological activities, including antitumor, antioxidant, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Royleanonic acid can be synthesized starting from carnosic acid. The synthetic route involves transforming carnosic acid into a para benzoquinone derivative. The importance of the C-20 carbonic acid group in this compound has been verified through cytotoxicity assays .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and amide formation. The process may include steps like esterification, hydrolysis, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Royleanonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides and esters, which have shown moderate cytotoxic activities against human cancer cell lines .
Scientific Research Applications
Chemistry: It serves as a starting material for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in inhibiting the growth of certain cancer cell lines.
Medicine: Due to its antitumor and antioxidant properties, it is being explored as a potential therapeutic agent.
Industry: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism by which royleanonic acid exerts its effects involves its interaction with cellular nucleophiles such as DNA, RNA, and proteins. The para benzoquinone moiety in this compound can act as a Michael acceptor, facilitating the formation of covalent bonds with these nucleophiles. This interaction disrupts cellular processes, leading to cytotoxic effects .
Comparison with Similar Compounds
Royleanonic acid is structurally similar to other diterpenoids such as tanshinones and carnosic acid. it is unique due to its specific para benzoquinone structure, which influences its pharmacological properties. Similar compounds include:
Tanshinones: Known for their potent cytotoxic activities.
Carnosic Acid: Used as a starting material for synthesizing this compound derivatives.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits.
Properties
CAS No. |
350590-46-4 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4aR,10aS)-8-hydroxy-1,1-dimethyl-5,6-dioxo-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-10(2)13-15(21)11-6-7-12-19(3,4)8-5-9-20(12,18(24)25)14(11)17(23)16(13)22/h10,12,21H,5-9H2,1-4H3,(H,24,25)/t12-,20+/m0/s1 |
InChI Key |
LFNJOAMWXNMXHJ-FKIZINRSSA-N |
Isomeric SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2)(C)C)C(=O)O)O |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2)(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


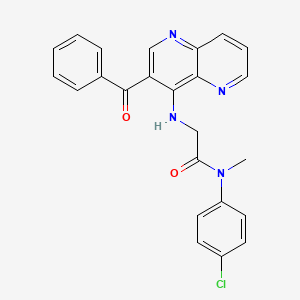
![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
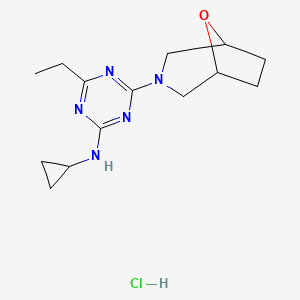
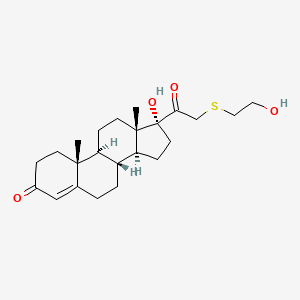
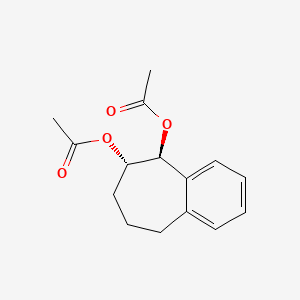
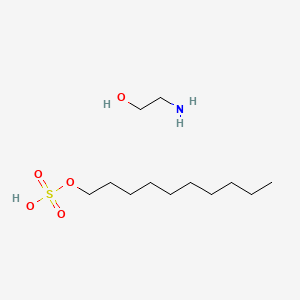
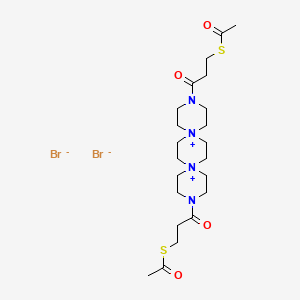

![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

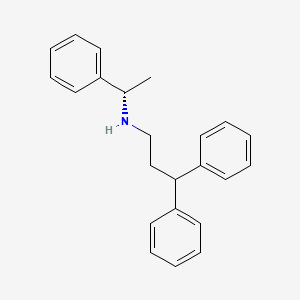
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
